N-(2-溴乙基)氨基甲酸乙酯

描述

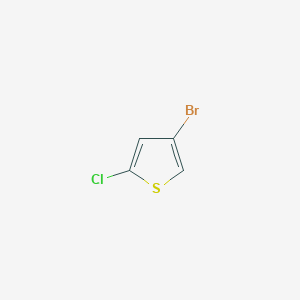

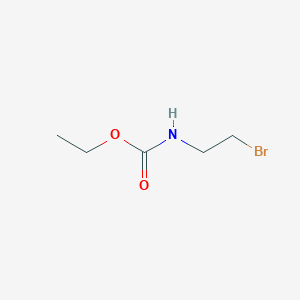

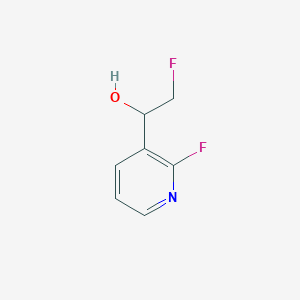

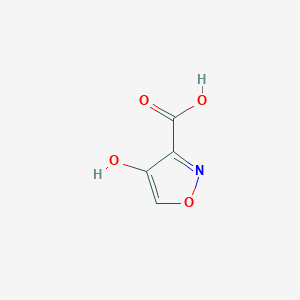

“Ethyl N-(2-bromoethyl)carbamate” is a compound that is commonly used to prepare fluorinated spacers with nucleophilic and electrophilic termini, and to synthesize biphenyl linkers . It is chemically stable and can be synthesized in high yields easily . The molecular formula of this compound is C5H10BrNO2.

Synthesis Analysis

Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine. It is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Molecular Structure Analysis

The ethyl N-[(2-bromoethyl)(ethyl)sulfamoyl]carbamate molecule contains a total of 30 atom(s). There are 15 Hydrogen atom(s), 7 Carbon atom(s), 2 Nitrogen atom(s), 4 Oxygen atom(s), 1 Sulfur atom(s), and 1 Bromine atom(s) .

Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Physical And Chemical Properties Analysis

The molecular weight of ethyl N-(2-bromoethyl)carbamate is 196.04 g/mol. It is chemically stable and can be synthesized in high yields easily .

科学研究应用

致癌特性

氨基甲酸乙酯,也称为氨基甲酸脲,由于其致癌特性,在科学研究中是一种重要的化合物。研究已将其鉴定为多种物种的致癌物,包括小鼠、大鼠、仓鼠和猴子。国际癌症研究机构 (IARC) 将氨基甲酸乙酯归类为 2A 组致癌物,表明它可能对人类致癌。此分类基于在多项动物研究中观察到的其遗传毒性和致癌性 (Baan 等人,2007), (Weber 和 Sharypov,2009).

毒性和健康影响

氨基甲酸乙酯因其对人类健康的毒性作用而被广泛研究,包括长期接触引起的潜在神经系统疾病。研究集中在其在食品中的形成和代谢,并制定了各种策略来减轻其存在带来的健康风险 (Gowd 等人,2018).

在酒精饮料中的分析检测

已经对酒精饮料中氨基甲酸乙酯的检测进行了大量研究。表面增强拉曼散射 (SERS) 已被用作其定量检测的一种新方法,证明该化合物广泛存在于发酵食品和酒精饮料中 (Yang 等人,2013).

葡萄酒生产中的氨基甲酸乙酯

在葡萄酒酿造的背景下,研究表明氨基甲酸乙酯不会在发酵过程中形成,但可以在发酵液加热过程中产生。这项研究对于理解和控制其在葡萄酒生产中的形成至关重要 (Ingledew 等人,1987).

在癌症研究中的实验用途

氨基甲酸乙酯已被实验性地用于诱导小鼠肺肿瘤,使其成为癌症研究中的有用工具。它的特性,如价格低廉、相对安全、稳定和水溶性,使其成为一种有吸引力的实验性致癌物 (Gurley 等人,2015).

在酒精饮料中的缓解策略

氨基甲酸乙酯在酒精饮料中的存在由于其毒性和致癌性而带来了重大挑战。研究集中在开发降低其水平的方法,包括物理、化学、酶促和代谢工程技术 (Zhao 等人,2013).

作用机制

Target of Action

Ethyl N-(2-bromoethyl)carbamate belongs to the class of organic compounds known as carbamate esters . These compounds are known to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system that plays a pivotal role in the hydrolysis of acetylcholine (ACh) into choline and acetic acid . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.

Mode of Action

Carbamate esters, such as ethyl N-(2-bromoethyl)carbamate, mimic the substrate of AChE by forming a carbamoylated complex with the enzyme that is hydrolyzed considerably slower than the acylated form . This results in the inhibition of AChE, leading to an accumulation of ACh in the synaptic cleft and prolonged cholinergic transmission.

Biochemical Pathways

The primary biochemical pathway affected by ethyl N-(2-bromoethyl)carbamate is the cholinergic pathway. By inhibiting AChE, the hydrolysis of ACh is slowed down, leading to an increase in the concentration of ACh in the synaptic cleft. This results in enhanced cholinergic transmission, which can have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

It is known that carbamate esters are generally well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of AChE by ethyl N-(2-bromoethyl)carbamate leads to an increase in the concentration of ACh in the synaptic cleft, resulting in enhanced cholinergic transmission. This can have various effects at the molecular and cellular level, depending on the specific neural circuits involved. For instance, it can lead to muscle contractions, increased heart rate, or changes in cognitive functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl N-(2-bromoethyl)carbamate. For instance, the compound has been found in fermented foods and beverages, where its concentration can be influenced by factors such as the fermentation process, storage conditions, and the presence of precursors . Furthermore, the compound’s action can be influenced by the physiological environment, such as the pH and enzymatic activity in the gastrointestinal tract .

安全和危害

未来方向

属性

IUPAC Name |

ethyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESCFIAGVMCBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301670 | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(2-bromoethyl)carbamate | |

CAS RN |

7452-78-0 | |

| Record name | NSC145420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)